1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride
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Overview
Description
1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride typically involves the reaction of 4-phenyl-3,4-dihydroisoquinoline with chloromethylating agents under controlled conditions. One common method includes the use of formaldehyde and hydrochloric acid in the presence of a catalyst to introduce the chloromethyl group into the isoquinoline ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into different isoquinoline derivatives with altered functional groups.
Substitution: Nucleophilic substitution reactions can replace the chloromethyl group with other nucleophiles, leading to a variety of substituted isoquinolines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinolines.
Scientific Research Applications
1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(Chloromethyl)-3,4-dihydroisoquinoline
- 4-Phenyl-3,4-dihydroisoquinoline
- 1-Methyl-4-phenyl-3,4-dihydroisoquinoline
Comparison: 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline hydrochloride is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical properties and reactivity
Properties
IUPAC Name |
1-(chloromethyl)-4-phenyl-3,4-dihydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN.ClH/c17-10-16-14-9-5-4-8-13(14)15(11-18-16)12-6-2-1-3-7-12;/h1-9,15H,10-11H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSJUYVRAFKJQER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2C(=N1)CCl)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541331 |
Source
|
Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91123-65-8 |
Source
|
Record name | 1-(Chloromethyl)-4-phenyl-3,4-dihydroisoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90541331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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